beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt

Vue d'ensemble

Description

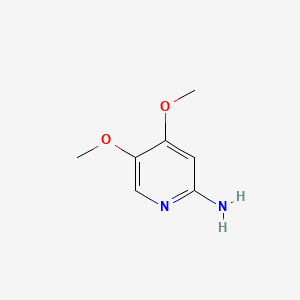

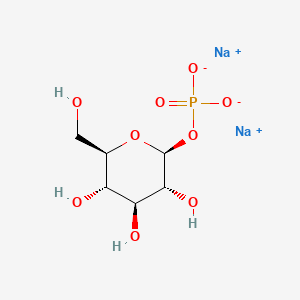

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a disodium salt of the dihydrogen phosphate ester of beta-D-Glucopyranose . It contains two sodium ions in addition to the glucose molecule and the phosphate group . It is commonly used as a buffering agent and a stabilizer in pharmaceuticals and food products .

Synthesis Analysis

An efficient and convenient synthetic route to glycosyl phosphites and phosphates has been developed that uses dibenzyl N,N-diethylphosphoramidite as a phosphitylating reagent .Molecular Structure Analysis

The molecular formula of Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is C6H11Na2O9P . The molecular weight is 304.10 .Chemical Reactions Analysis

The phosphates are useful for the synthesis of sugar nucleotides, and the phosphites are effective glycosylation reagents .Physical And Chemical Properties Analysis

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt appears as a white to almost white powder or crystal . It is heat sensitive and should be stored at temperatures below 0°C .Applications De Recherche Scientifique

Stereospecific Synthesis and Enzymatic Studies

Stereospecific Synthesis : The synthesis of β-D-glucopyranosyl (dihydrogen phosphate) has been achieved through stereospecific methods, demonstrating its crucial role in the development of specific glucopyranosyl derivatives. These methods involve the selective opening of certain anhydrides and subsequent chemical transformations to obtain the desired glucopyranosyl phosphate compounds in crystalline form, confirming the specificity and efficiency of these synthetic routes (Stevens & Harmon, 1969).

Enzymatic Reactions Involving Glucopyranosyl Derivatives : Detailed kinetic studies of enzymes such as cellobiose phosphorylase have shed light on the complex mechanisms of glucosyl transfer involving β-D-glucopyranosyl phosphate derivatives. These studies not only illuminate the enzyme-substrate interaction dynamics but also highlight the potential of β-D-glucopyranosyl phosphate in elucidating enzyme mechanisms and designing enzyme inhibitors or substrates with specific functional properties (Nidetzky, Eis, & Albert, 2000).

Material Science and Novel Compound Synthesis

- Novel Surfactants and Material Synthesis : The chemical versatility of β-D-glucopyranosyl (dihydrogen phosphate) extends to the synthesis of novel surfactants and materials, including those with potential biomedical applications. This is exemplified by the creation of D-glucose derivatives with significant surface activity and biocompatibility, indicating the broader applicability of β-D-glucopyranosyl phosphate derivatives in creating materials that are both functional and compatible with biological systems (Milius, Greiner, & Riess, 1992).

Mécanisme D'action

Target of Action

The primary target of Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) . GAPDH is an enzyme that catalyzes the conversion of D-glyceraldehyde 3-phosphate to D-glycerate 1,3-bisphosphate in the 6th critical step in glycolysis . It plays a crucial role in the activation of various types of immune cells and is an attractive therapeutic target for cancer and autoimmune diseases .

Mode of Action

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt inhibits the activity of GAPDH . It blocks GAPDH activity by a reversible and NAD+ and Pi competitive mechanism . This suggests that it represents a novel class of GAPDH inhibitors .

Biochemical Pathways

The compound affects the glycolysis pathway by inhibiting the activity of GAPDH . Glycolysis is a central glucose metabolism mechanism with metabolic pathways in the cytosol of all cells that generates the energy molecule ATP . By inhibiting GAPDH, the compound disrupts this pathway, potentially affecting energy production and other downstream effects.

Result of Action

The inhibition of GAPDH by Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt results in the disruption of the glycolysis pathway . This could potentially lead to a decrease in ATP production and other downstream effects. The exact molecular and cellular effects would depend on the specific context and require further investigation.

Action Environment

The action, efficacy, and stability of Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to avoid degradation Additionally, the compound’s action could potentially be influenced by the pH, presence of other molecules, and specific conditions within the cellular environment

Orientations Futures

Beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its future directions could include its use in the development of new biochemical assays and in the synthesis of new organic compounds .

Propriétés

IUPAC Name |

disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOZWBXYGZXXRX-UZUGEDCSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601003916 | |

| Record name | Disodium 1-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |

CAS RN |

83833-15-2 | |

| Record name | beta-Glucose-1-phosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 1-O-phosphonatohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601003916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-d-Glucopyranose, 1-(dihydrogen phosphate), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-GLUCOSE-1-PHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5UE7E3KQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)

![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)

![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)